5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Vue d'ensemble

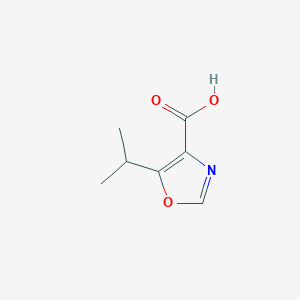

Description

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid: is a heterocyclic organic compound containing an oxazole ring substituted with a propan-2-yl group at the 5-position and a carboxylic acid group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-amino-2-methylpropanol with diethyl oxalate, followed by cyclization and subsequent oxidation to form the oxazole ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

Reduction: Formation of saturated oxazole derivatives.

Substitution: Formation of various substituted oxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antidiabetic Agents

Research indicates that derivatives of 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid exhibit promising activity as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. These compounds have shown potential in lowering plasma glucose and triglyceride levels without causing significant weight gain in diabetic models. For instance, a study demonstrated that modifications to the oxazole ring improved the pharmacological profile of these compounds, enhancing their efficacy while reducing adverse effects related to cytochrome P450 inhibition .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties. It was found that certain derivatives could inhibit specific enzymes involved in inflammatory pathways, suggesting a potential role in treating conditions characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Log D | CYP3A4 Inhibition (%) |

|---|---|---|---|---|

| 22a | 1.6 | 5.5 | 1.8 | 88 |

| 29 | 2.9 | 33 | 1.1 | 110 |

| 33 | 2.7 | 6.9 | 1.8 | 83 |

| 30 | 17 | 93 | 0.9 | 15 |

| 22b | 2.4 | 8.8 | 2.6 | 42 |

This table illustrates how variations in chemical structure influence the agonistic activity and metabolic stability of the compounds, highlighting the importance of specific functional groups in enhancing therapeutic efficacy while minimizing toxicity .

Biological Evaluation

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. Compounds incorporating the oxazole moiety demonstrated significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria . The mechanisms of action are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3.2 Toxicity Studies

Toxicity assessments on model organisms such as Daphnia magna have been conducted to evaluate the safety profile of these compounds. Results indicated that certain derivatives possess low toxicity levels while maintaining high biological activity, making them suitable candidates for further development in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Methyl-1,3-oxazole-4-carboxylic acid

- 5-Ethyl-1,3-oxazole-4-carboxylic acid

- 5-Phenyl-1,3-oxazole-4-carboxylic acid

Uniqueness

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Activité Biologique

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a propan-2-yl group at the 5-position and a carboxylic acid functional group at the 4-position. The molecular formula is with a molecular weight of approximately 171.18 g/mol. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The oxazole ring can modulate enzyme activity by interacting with active sites or allosteric sites.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxazole derivatives, including this compound. These studies often focus on their effectiveness against Gram-positive and Gram-negative bacteria:

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| This compound | 62.5 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| N-acyl derivatives (related compounds) | 20 - 80 | Enterococcus faecium, E. coli |

The compound exhibited significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL .

Case Studies

- Antimicrobial Evaluation : A study synthesized several N-acyl derivatives of α-amino acids and evaluated their antimicrobial and antibiofilm activities. Among these, compounds related to this compound demonstrated notable efficacy against biofilms formed by Enterococcus faecium .

- Toxicity Assessment : Toxicity studies on Daphnia magna indicated that while some derivatives exhibited low toxicity, it is crucial to optimize structures for enhanced bioactivity without compromising safety .

Propriétés

IUPAC Name |

5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZWIXEPNCJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542034 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89006-96-2 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.